Cas no 469-83-0 (Cafestol)

Cafestol structure
Cafestol structure
Nome del prodotto:Cafestol
Numero CAS:469-83-0
MF:C20H28O3
MW:316.434526443481
MDL:MFCD01075769
CID:329540
PubChem ID:108052

Cafestol Proprietà chimiche e fisiche

Nomi e identificatori

    • Cafesterol
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol,3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-,(3bS,5aS,7R,8R,10aR,10bS)-
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol,3b,4,5,6,7,8,9,10,10a,10b,11,12...
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol,3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-meth
    • Cafestol
    • CAFESTOL(AS) PrintBack
    • UNII-AC465T6Q6W
    • (3bS,5aS,7R,8R,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b,11,12-Dodecahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol
    • (-)-cafestol
    • ZI
    • Ccris 1518
    • HY-N6257
    • SCHEMBL93865
    • (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol
    • CHEBI:3291
    • SR-05000002204-2
    • (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0(1,13).0(4,12).0(5,9)]nonadeca-5(9),6-dien-17-ol
    • Cafestol (>85%)
    • MFCD01075769
    • SR-05000002204-3
    • 5A,8-METHANO-5AH-CYCLOHEPTA(5,6)NAPHTHO(2,1-B)FURAN-7-METHANOL, 3B,4,5,6,7,8,9,10,10A,10B,11,12-DODECAHYDRO-7-HYDROXY-10B-METHYL-, (3BS-(3B.ALPHA.,5A.BETA.,7.BETA.,8.BETA.,10A.ALPHA.,10B.BETA.))-
    • SR-05000002204
    • CCG-208556
    • AKOS032949533
    • E80644
    • Q423829
    • AC465T6Q6W
    • MS-24668
    • CS-0032793
    • C09066
    • CAFESTOL [MI]
    • DTXSID3040986
    • 5a,8-Methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-, (3bS,5aS,7R,8R,10aR,10bS)-
    • (3bS,5aS,7R,8R,10aR,10bS)-7-(hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
    • 469-83-0
    • CHEMBL1407645
    • 5a,8-Methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-, (3bS-(3balpha,5abeta,7beta,8beta,10aalpha,10bbeta))-
    • Coffeol
    • FT-0701718
    • DTXSID30859381
    • 17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol
    • AKOS037514969
    • 7-(hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
    • SCHEMBL19249855
    • NS00018040
    • BRD-K46741531-001-02-4
    • (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo(14.2.1.0(1,13).0(4,12).0(5,9))nonadeca-5(9),6-dien-17-ol
    • Cafestol?
    • (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo(14.2.1.01,13.04,12.05,9)nonadeca-5(9),6-dien-17-ol
    • DTXCID1020986
    • MDL: MFCD01075769
    • Inchi: 1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
    • Chiave InChI: DNJVYWXIDISQRD-HWUKTEKMSA-N
    • Sorrisi: O([H])[C@]1(C([H])([H])O[H])C([H])([H])[C@@]23C([H])([H])C([H])([H])[C@]4([H])C5C([H])=C([H])OC=5C([H])([H])C([H])([H])[C@@]4(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@]1([H])C3([H])[H]

Proprietà calcolate

  • Massa esatta: 316.203845g/mol
  • Carica superficiale: 0
  • XLogP3: 3.3
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 316.203845g/mol
  • Massa monoisotopica: 316.203845g/mol
  • Superficie polare topologica: 53.6Ų
  • Conta atomi pesanti: 23
  • Complessità: 507
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Peso molecolare: 316.4
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 160-162°C (decomposizione) (etere etilico pentano)
  • Punto di ebollizione: 468.6 °C at 760 mmHg
  • Punto di infiammabilità: 237.2 °C
  • Indice di rifrazione: 1.604
  • Solubilità: Quasi insolubile (0,038 g/l) (25°C),
  • PSA: 53.60000
  • LogP: 3.63930
  • Rotazione specifica: D -101°
  • Solubilità: Non determinato

Cafestol Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • RTECS:PB9185090

Cafestol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
LKT Labs
C0020-500 mg
Cafestol
469-83-0 ≥98%
500MG
$1,640.90 2023-07-11
TargetMol Chemicals
T5727-100 mg
CAFESTOL
469-83-0 99.84%
100MG
¥ 6,278 2023-07-11
abcr
AB348854-50mg
Cafestol; .
469-83-0
50mg
€320.00 2025-02-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5727-10 mg
CAFESTOL
469-83-0 99.08%
10mg
¥1550.00 2022-04-26
DC Chemicals
DC34520-100 mg
Cafestol
469-83-0 >98%
100mg
$550.0 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64946-50mg
Cafestol
469-83-0 98%
50mg
¥2116.00 2023-09-09
DC Chemicals
DC34520-250 mg
Cafestol
469-83-0 >98%
250mg
$950.0 2022-03-01
Chengdu Biopurify Phytochemicals Ltd
BP1763-20mg
Cafestol
469-83-0 98%
20mg
$60 2023-09-20
LKT Labs
C0020-50 mg
Cafestol
469-83-0 ≥98%
50mg
$300.00 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5727-100 mg
CAFESTOL
469-83-0 99.08%
100MG
¥6278.00 2022-04-26

Cafestol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:469-83-0)Cafestol
A1203317
Purezza:99%/99%/99%
Quantità:25mg/50mg/100mg
Prezzo ($):211.0/311.0/463.0